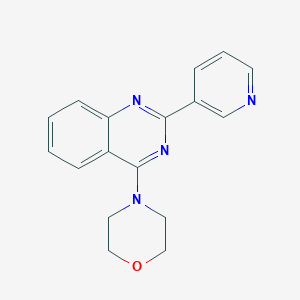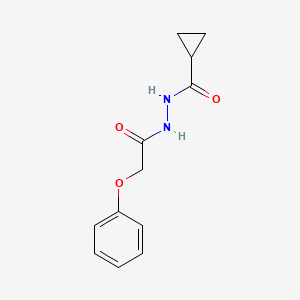
3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one oxygen atom. This compound has various applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of bacterial and fungal cell walls, leading to their death. It has also been suggested that it may act by inhibiting the production of inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is its broad-spectrum antimicrobial activity. It has been found to exhibit significant activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
However, one of the main limitations of this compound is its potential toxicity. It has been found to exhibit cytotoxic effects on various cell lines, making it a potential candidate for the development of new anticancer agents. However, further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are various future directions for the research of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to determine its safety and efficacy in vivo, particularly with regard to its potential cytotoxic effects. Furthermore, there is a need for further research to determine its potential as a candidate for the development of new drugs for the treatment of pain and inflammation.
Synthesemethoden
The synthesis of 3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved by various methods, including the reaction of 2-methoxybenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-methoxybenzohydrazide with 3-nitrobenzaldehyde in the presence of acetic anhydride and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
3-(2-methoxybenzyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its various applications in scientific research. It has been shown to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-8-3-2-5-11(14)10-15-17-16(23-18-15)12-6-4-7-13(9-12)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINFXSKSTFMZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)
![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)

![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)


![3-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794080.png)




